Product packaging for Furfenorex(Cat. No.:CAS No. 3776-93-0)

Furfenorex

Cat. No.: B1217151
CAS No.: 3776-93-0
M. Wt: 229.32 g/mol
InChI Key: DLGIIZAHQPTVCJ-UHFFFAOYSA-N
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Description

Furfenorex, also known as furfurylmethylamphetamine, is a stimulant drug that was initially developed in the 1960s and used as an appetite suppressant . Its primary research applications are in the study of historical pharmaceutical agents, the metabolic pathways of amphetamine-type stimulants, and investigations into drug abuse potential. The core research value of this compound lies in its metabolic profile. Studies have shown that it is metabolized in the body to produce methamphetamine, a fact that is critical for toxicological and forensic research . The metabolic transformation involves N-defurfurylation, a process catalyzed by cytochrome P-450 enzymes in the liver, leading to the formation of methamphetamine . As a consequence of its conversion to a controlled substance and its associated abuse potential, this compound was withdrawn from the human pharmaceutical market . It is now made available for controlled laboratory study only. This product is strictly labeled "For Research Use Only." It is intended for use in laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, and it is absolutely not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO B1217151 Furfenorex CAS No. 3776-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIIZAHQPTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057903
Record name d-Furfenorex
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3776-93-0, 13445-60-8
Record name Furfenorex
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Record name Furfurylmethylamphetamine
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Record name Furfenorex [INN:DCF]
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Record name dl-Furfenorex
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Record name FURFENOREX
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Record name FURFENOREX, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Furfenorex (B78034)

The synthesis of amines, including N-alkylated derivatives like this compound, frequently employs reductive amination techniques.

Reductive amination is a chemical reaction that converts a carbonyl group (like a ketone or aldehyde) into an amine via an intermediate imine or iminium ion. This intermediate is then reduced to the amine. researchgate.netmdpi.com The Leuckart reaction is a specific type of reductive amination that utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) and formic acid to synthesize amines from carbonyl compounds. mdpi.combenchchem.combenchchem.com While the provided information discusses the Leuckart reaction for the synthesis of Formetorex and amphetamine derivatives from phenylacetone, it is indicated that reductive amination approaches are relevant to the synthesis of this compound and analogous substances. ugr.es A typical reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. researchgate.netbenchchem.com

The efficiency and yield of reductive amination reactions, including the Leuckart reaction, are significantly influenced by reaction conditions such as temperature, reaction time, molar ratios of reactants, and the choice and purity of catalysts. For instance, in the Leuckart reaction for related compounds, optimal temperatures typically range from 150°C to 175°C for condensation, with reaction times of 3–4 hours to ensure complete conversion. benchchem.com Molar ratios of reactants, such as a 10-20% excess of formamide or ammonium formate relative to the carbonyl compound, can improve conversion rates. benchchem.com The purity of catalysts, such as palladium on carbon used in hydrogenation, is also crucial for efficiency. benchchem.com While these principles apply generally to reductive amination, specific data on the influence of these conditions on the synthetic yield of this compound itself in laboratory settings were not detailed in the search results.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is influenced by the presence of the furan (B31954) ring and the tertiary amine functional group. Studies, particularly those investigating its metabolism, provide insights into its potential chemical transformations.

Oxidation reactions involve the gain of oxygen, loss of hydrogen, or loss of electrons by a substance. byjus.comscribd.combbc.co.uk Metabolic studies of this compound in rats have shown that the furan ring undergoes oxidation, leading to the formation of an acidic metabolite identified as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. nih.gov This indicates that the furan moiety is susceptible to oxidative transformation. Oxidation reactions on related furan derivatives, such as 2-furaldehyde, have also been reported. researchgate.netresearchgate.net

Reduction reactions involve the loss of oxygen, gain of hydrogen, or gain of electrons. byjus.comscribd.combbc.co.uk As discussed in the synthetic pathways, reductive amination involves a reduction step to convert an imine intermediate to the final amine product. mdpi.combenchchem.combenchchem.com While metabolic processes can involve what might be considered reductive cleavage (e.g., N-dealkylation), standard laboratory reduction reactions applied directly to the this compound molecule for modification were not specifically detailed in the provided information.

Substitution reactions involve the replacement of one functional group with another. The amine group and the furan ring in this compound are potential sites for substitution. Metabolic studies have demonstrated transformations at the amine nitrogen through processes like N-demethylation and N-defurfurylation, which result in the cleavage of the methyl and furfuryl groups, respectively, yielding metabolites such as methamphetamine and 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine). nih.gov These metabolic transformations illustrate the lability of the N-substituents. The furan ring in related compounds has been shown to participate in various substitution reactions, such as Suzuki coupling and condensation reactions, suggesting that the furan moiety in this compound could also undergo similar transformations under appropriate laboratory conditions. researchgate.netresearchgate.net

Synthesis of Deuterated Analogues for Research

The synthesis of deuterated analogues of pharmaceutical compounds, including substances like this compound, is a significant area of research. Deuterium (B1214612) labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can lead to altered physical and chemical properties, which are particularly valuable in research applications such as pharmacokinetics, metabolism studies, and analytical techniques like mass spectrometry and NMR spectroscopy. resolvemass.canih.govnih.govmarquette.edu Deuterium-labeled compounds are widely used as internal standards in quantitative analysis, allowing for accurate and precise measurements of the unlabeled analogue in complex biological matrices. researchgate.net

One specific deuterated analogue of interest is this compound-d3, where three hydrogen atoms have been replaced by deuterium. lgcstandards.comlgcstandards.com This typically involves the methyl group. lgcstandards.comlgcstandards.com Deuterium labeling at metabolically labile positions can sometimes lead to a "deuterium kinetic isotope effect," which can slow down the rate of metabolic breakdown at that specific site, potentially altering the compound's pharmacokinetic profile. mdpi.comnih.govnih.gov While this can be a factor in drug development to improve metabolic stability, in the context of research standards, the primary goal is often to create a molecule with identical chemical behavior to the unlabeled compound but with a distinct mass, making it distinguishable in mass spectrometry. marquette.eduresearchgate.netlgcstandards.comlgcstandards.com

The synthesis of deuterated compounds often employs specialized techniques to incorporate deuterium atoms selectively. Common methods include hydrogen-deuterium exchange reactions, often utilizing deuterium oxide (D2O) as the deuterium source, and reactions involving deuterated reagents or building blocks. resolvemass.canih.govmdpi.combeilstein-journals.org The specific synthetic route for a deuterated analogue like this compound-d3 would depend on the desired labeling pattern and available starting materials. For instance, introducing deuterium into a methyl group could involve using a deuterated methylating agent during the synthesis.

Research findings related to deuterated analogues often focus on their use as analytical standards. For example, deuterium-labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The distinct mass-to-charge ratio of the deuterated standard allows it to be easily differentiated from the endogenous compound and potential interferences in the sample.

While specific detailed research findings on the synthesis and application of deuterated this compound in published studies were not extensively detailed in the search results beyond its availability as a catalog product, the general principles and methodologies for synthesizing and utilizing deuterated analogues in research are well-established. resolvemass.canih.govmarquette.edumdpi.comnih.gov The availability of this compound-d3 from chemical suppliers indicates that synthetic routes for this labeled analogue have been developed for research purposes. lgcstandards.comlgcstandards.com

Data regarding the purity and isotopic enrichment of deuterated standards are critical for their reliable use in quantitative analysis. Products like this compound-d3 are typically supplied with specifications on purity, often determined by methods like HPLC, and information regarding the level of deuterium incorporation. lgcstandards.com

Analyte NameProduct CodeCAS NumberUnlabelled CAS NumberMolecular FormulaMolecular WeightPurity (HPLC)SIL Type
This compound-d3TRC-F8641621246815-29-13776-93-0C15H16D3NO232.34>95%Deuterium

Note: This table is illustrative based on information found for a commercially available deuterated this compound analogue. lgcstandards.comlgcstandards.com

Metabolism and Biotransformation Pathways in Research Models

Primary Metabolic Routes in Preclinical Species

The primary metabolic pathways of furfenorex (B78034) in preclinical species involve modifications to the N-methyl and N-furfuryl groups, as well as transformations of the furan (B31954) ring and aromatic hydroxylation. nih.gov

N-Demethylation Pathways and Metabolite Identification (e.g., Furfurylamphetamine)

One of the major metabolic routes observed in vitro, particularly in rat liver microsomes, is N-demethylation. nih.gov This process involves the removal of the methyl group attached to the nitrogen atom, leading to the formation of 1-phenyl-2-(N-furfurylamino)propane, also known as furfurylamphetamine. nih.gov This metabolite was identified as a significant product of this compound metabolism in these in vitro systems. nih.gov

N-Defurfurylation Pathways and Metabolite Identification (e.g., Methamphetamine)

Another significant metabolic pathway identified in vitro is N-defurfurylation. nih.gov This route involves the cleavage of the bond between the nitrogen atom and the furfuryl group, resulting in the formation of methamphetamine. nih.gov Methamphetamine is a known stimulant and its production as a metabolite of this compound has been noted in research. wikipedia.org Both N-demethylation and N-defurfurylation were found to be major metabolic routes in rat liver microsome incubations. nih.gov Methamphetamine and amphetamine (a further metabolite of methamphetamine) have also been detected as minor metabolites excreted in the urine of rats administered this compound orally. nih.gov

Oxidative Transformation of the Furan Ring and Other Unique Metabolic Products (e.g., 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane)

Oxidative transformation of the furan ring is another important metabolic pathway for this compound. In in vivo studies in rats, a major acidic metabolite was isolated from urine and identified as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. nih.gov This metabolite, which results from the oxidative opening of the furan ring, was the most abundant metabolite detected in the urine after oral administration of this compound to rats. nih.gov Interestingly, this major in vivo metabolite was not detected in the in vitro incubations with rat liver microsomes, suggesting the involvement of other enzymatic systems or processes in vivo. nih.gov The oxidative cleavage of furan rings in other compounds has been shown to involve cytochrome P450 enzymes, potentially leading to reactive intermediates. nih.govnih.gov

Aromatic Hydroxylation and Other Minor Metabolic Routes

In addition to the primary pathways, aromatic hydroxylation and other minor metabolic routes also contribute to the biotransformation of this compound. Amphetamine, methamphetamine, and their hydroxylated metabolites were observed as minor components in the urine of rats following this compound administration. nih.gov This indicates that hydroxylation of the aromatic ring of the phenethylamine (B48288) backbone occurs to some extent. nih.gov Other minor metabolites may also be formed through various phase I and phase II metabolic reactions.

Here is a summary of the major metabolites identified:

MetaboliteMetabolic Pathway(s) InvolvedDetection (In vivo/In vitro)
FurfurylamphetamineN-DemethylationIn vitro (Major)
MethamphetamineN-DefurfurylationIn vitro (Major), In vivo (Minor)
1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propaneFuran Ring OxidationIn vivo (Major)
AmphetamineN-Dealkylation (from Methamphetamine)In vivo (Minor)
Hydroxylated metabolites of Amphetamine/MethamphetamineAromatic HydroxylationIn vivo (Minor)

Detailed Research Findings on Metabolic Routes

Studies using rat liver microsomes have demonstrated that the formation of both furfurylamphetamine and methamphetamine is catalyzed by these microsomal enzymes in the presence of NADPH and O2. nih.gov The formation of these metabolites was inhibited by SKF 525-A and carbon monoxide, classic inhibitors of cytochrome P450 enzymes. nih.gov Metyrapone, another inhibitor of certain cytochrome P450 isoforms, also inhibited the formation of these metabolites, while 7,8-benzoflavone did not. nih.gov Pretreatment of rats with phenobarbitone, a known inducer of cytochrome P450 enzymes, enhanced the formation of furfurylamphetamine and methamphetamine in vitro, whereas pretreatment with 3-methylcholanthrene (B14862) did not. nih.gov These findings collectively suggest that cytochrome P-450 enzymes, specifically those inducible by phenobarbitone, are primarily responsible for the N-demethylation and N-defurfurylation of this compound in rats. nih.gov

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is primarily mediated by enzymatic processes, with a significant role played by the cytochrome P450 enzyme system. nih.gov

Effects of Enzyme Inducers and Inhibitors on Metabolic Pathways (e.g., Phenobarbitone, SKF 525-A, Metyrapone)

Research has explored the impact of various enzyme modulators on the in vitro metabolism of this compound in rat liver microsomes. The formation of furfurylamphetamine and methamphetamine, the major in vitro metabolites, was catalyzed by rat-liver microsomes and inhibited by SKF 525-A and carbon monoxide (CO) nih.gov. SKF 525-A is known as a cytochrome P450 inhibitor medchemexpress.com. Metyrapone, another inhibitor, also inhibited the formation of both metabolites nih.gov. However, 7,8-benzoflavone did not show this inhibitory effect nih.gov.

Pretreatment of rats with phenobarbitone, a known enzyme inducer, enhanced the formation of furfurylamphetamine and methamphetamine nih.gov. Conversely, pretreatment with 3-methylcholanthrene did not have this enhancing effect nih.gov. These findings suggest that the N-demethylation and N-defurfurylation of this compound are primarily mediated by cytochrome P-450 enzymes, but not cytochrome P-448 nih.gov. SKF 525-A is a non-competitive inhibitor of cytochrome P450 medchemexpress.com. Studies on SKF 525-A have shown it can inhibit mixed-function oxidase activities by forming a stable complex with cytochrome P-450 nih.gov. Phenobarbitone is known to induce cytochrome P-450 nih.gov.

The effects of these modulators on the in vitro metabolism of this compound in rat liver microsomes can be summarized in the following table:

ModulatorEffect on Furfurylamphetamine FormationEffect on Methamphetamine FormationImplication on Enzyme System
SKF 525-AInhibitedInhibitedCytochrome P-450 mediated
Carbon MonoxideInhibitedInhibitedCytochrome P-450 mediated
MetyraponeInhibitedInhibitedCytochrome P-450 mediated
7,8-BenzoflavoneNo InhibitionNo InhibitionNot Cytochrome P-448 mediated
Phenobarbitone (Pretreatment)EnhancedEnhancedCytochrome P-450 induction
3-Methylcholanthrene (Pretreatment)No EnhancementNo EnhancementNot Cytochrome P-448 induction

Comparative Metabolism with Structurally Related Amphetamine Derivatives

This compound is structurally related to amphetamine and its derivatives nih.gov. Comparative metabolic studies have been conducted to understand the similarities and differences in their biotransformation pathways.

In humans, five metabolites were found following the administration of this compound, compared to nine metabolites detected after benzphetamine administration nih.govresearchgate.net. For this compound in humans, the major metabolite was 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane nih.govresearchgate.net. Similar to rats, methamphetamine and amphetamine, along with their hydroxylated metabolites, were excreted as minor metabolites in humans after this compound administration nih.govresearchgate.net. Identified metabolites excreted in human urine over three days accounted for 31-46% of the this compound dose nih.gov.

Many amphetamine-type substances are metabolized back into amphetamine or methamphetamine in the body, including this compound researchgate.netunodc.org. This metabolic conversion is a key aspect when considering the pharmacological equivalence and potential for abuse of these related compounds unodc.org. For instance, benzphetamine is primarily metabolized to 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, but also yields methamphetamine and amphetamine nih.govresearchgate.net. Clobenzorex is metabolized to amphetamine nih.gov. Selegiline is metabolized to methamphetamine and amphetamine researchgate.net.

While the core metabolic routes for this compound in vitro involve N-demethylation and N-defurfurylation leading to methamphetamine and furfurylamphetamine nih.gov, other amphetamine derivatives exhibit varied primary metabolic pathways. For example, mefenorex, another anorectic, is primarily metabolized via aromatic hydroxylation, with the chloropropyl side chain protecting it from N-dealkylation nih.govrcaap.pt. Fenproporex is degraded by aromatic hydroxylation and N-dealkylation to amphetamine rcaap.pt. MDMA metabolism involves the opening of the methylenedioxy ring, methylation, conjugation, and N-dealkylation to MDA rcaap.pt. These comparisons highlight that while the production of amphetamine or methamphetamine is a common metabolic fate for many related compounds, the specific primary pathways and the resulting major metabolites can differ based on structural variations.

CompoundResearch ModelMajor Metabolite(s)Minor Metabolite(s)Key Metabolic Pathways
This compoundRat (in vivo)1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propaneAmphetamine, Methamphetamine, Hydroxylated metabolitesLactone formation, N-demethylation, N-defurfurylation
This compoundRat (in vitro)Furfurylamphetamine, MethamphetamineNot specified as major/minor in vitroN-demethylation, N-defurfurylation
This compoundHuman1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propaneMethamphetamine, Amphetamine, Hydroxylated metabolitesLactone formation, N-demethylation, N-defurfurylation
BenzphetamineHuman1-(p-hydroxyphenyl)-2-(N-benzylamino)propaneMethamphetamine, AmphetamineAromatic hydroxylation, N-dealkylation
MefenorexHumanNot specified in detailNot specified in detailAromatic hydroxylation (primary), limited N-dealkylation
FenproporexHumanNot specified in detailAmphetamineAromatic hydroxylation, N-dealkylation
SelegilineHumanDesmethyl selegiline, MethamphetamineAmphetamineN-demethylation, CYP-mediated conversions

Pharmacological Research Mechanisms in Preclinical Models

Neurotransmitter System Interactions in Research Models

Research suggests that Furfenorex (B78034) interacts with neurotransmitter transporters, leading to increased levels of dopamine (B1211576) and norepinephrine (B1679862) in research models. benchchem.com This interaction is believed to contribute to its stimulant properties and influence on pathways involved in appetite regulation. benchchem.com this compound is identified as a monoamine releasing agent. wikipedia.org

Studies indicate that this compound can influence norepinephrine pathways. benchchem.com As a substituted amphetamine, it is believed to enhance noradrenergic activity. benchchem.com Amphetamine-type central nervous system stimulants are reported to release norepinephrine more potently than dopamine and serotonin (B10506). nih.gov The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic terminals, thereby affecting synaptic norepinephrine levels. rcsb.orgpharmacologyeducation.org Monoamine releasing agents like this compound work by reversing the direction of monoamine transporters, including NET, causing the efflux of neurotransmitters. wikipedia.org

Research suggests that this compound increases dopaminergic activity. benchchem.com Its interaction with neurotransmitter transporters leads to increased levels of dopamine. benchchem.com Dopamine release can be modulated by the action of stimulants and neuronal activity. mdpi.com New research pathways arising from the striatum have been discovered that appear to modulate the effects of 'go' and 'no-go' pathways by connecting to dopamine-producing neurons, with one pathway stimulating dopamine release and another inhibiting it. mit.edu

The interaction of this compound with adrenergic receptors has been a subject of investigation. Adrenergic receptors, which bind to epinephrine (B1671497) and norepinephrine, are a class of G protein-coupled receptors. nih.govbiorxiv.org These receptors are divided into alpha and beta subtypes, each with further subdivisions (e.g., α1, α2, β1, β2). wikipedia.org Etilefrine, an adrenergic agonist, is described as interacting with beta-1 and some alpha-adrenergic receptors. nih.gov L-765,314 is noted as a potent and selective antagonist of the α1B adrenergic receptor subtype. wikipedia.org While the specific interactions of this compound with individual adrenergic receptor subtypes require detailed study, its effects on norepinephrine levels suggest potential indirect or direct influence on these receptors.

This compound is indicated to interact with neurotransmitter transporters, including those responsible for dopamine reuptake. benchchem.com The dopamine transporter (DAT), also known as SLC6A3, is a membrane protein that pumps dopamine out of the synaptic cleft back into the presynaptic neuron, serving as the primary mechanism for dopamine clearance from synapses. wikidoc.orgnih.gov This reuptake process is a key target for various psychostimulants and other drugs. pharmacologyeducation.orgwikidoc.org Monoamine releasing agents, such as this compound, are substrates of plasma membrane-associated monoamine transporters like DAT, entering presynaptic neurons via these transporters and promoting neurotransmitter efflux by reversing transporter direction. wikipedia.org

Table 1: Summary of Neurotransmitter System Interactions

Neurotransmitter SystemInteraction Type (Preclinical Models)Effect on Extracellular LevelsKey Transporter Involved
NorepinephrineModulation of Release, Enhanced ActivityIncreasedNorepinephrine Transporter (NET)
DopamineModulation of Release, Increased ActivityIncreasedDopamine Transporter (DAT)

Receptor Binding and Ligand Affinity Studies

Receptor binding and ligand affinity studies are crucial in characterizing the molecular targets of a compound. These in vitro techniques provide quantitative data on the binding of a substance to specific receptors or transporters. revvity.com

In vitro radioligand displacement assays are a common method used to determine the binding affinity of a compound for a particular receptor or transporter. revvity.com These assays involve using a radiolabeled ligand that is known to bind to the target and observing the extent to which the test compound displaces the radiolabeled ligand. revvity.com This allows for the determination of parameters such as dissociation constants (Kd) and inhibitor constants (Ki), which reflect the affinity and potency of the compound's binding. revvity.com Research findings indicate that similar amphetamine derivatives have been studied using in vitro methods. benchchem.com These types of assays can be used to identify primary molecular targets and apply dose-response analyses. benchchem.com

Table 2: Types of In Vitro Binding Studies

Study TypePurposeKey Parameters Determined
In Vitro Radioligand Displacement AssaysTo determine the binding affinity of a compound to a specific target.Dissociation Constant (Kd), Inhibitor Constant (Ki)

Analysis of Receptor Subtype Selectivity

Detailed data specifically elucidating the comprehensive receptor subtype selectivity profile of this compound from modern ligand binding studies is limited in the readily available literature nih.gov. However, as a sympathomimetic amine and a substituted amphetamine, its pharmacological actions are understood to primarily involve interactions with monoaminergic systems, including those mediated by dopamine, norepinephrine, and serotonin ecddrepository.orgwho.intmaps.org. Amphetamine-like compounds are known to affect neurotransmitter transporters and potentially various adrenergic and other monoaminergic receptors wikipedia.org. The classification of this compound as a sympathomimetic amine suggests it likely exerts its effects by influencing the sympathetic nervous system, a system modulated by adrenergic receptors ecddrepository.orgwho.intmaps.org. While specific binding affinities for individual receptor subtypes such as adrenergic receptors (alpha and beta) or specific serotonin (5-HT) or dopamine (D) receptor subtypes are not explicitly detailed in the provided sources, its structural relationship to known monoaminergic agents implies such interactions are central to its pharmacological profile.

In Vivo Preclinical Models for Pharmacological Characterization

Preclinical research utilizing in vivo animal models, particularly rodents, has been instrumental in characterizing the pharmacological effects of this compound nih.govcij.gob.mx. These studies aim to understand the compound's impact on behavior and physiology, providing insights into its mechanisms of action within a living system.

Locomotor Activity Assessments in Rodents

Assessment of locomotor activity in rodents is a common and fundamental preclinical model used to evaluate the stimulant properties of compounds affecting the central nervous system who.intoncowitan.comswinburne.edu.au. Changes in spontaneous or drug-induced locomotor activity can indicate the degree of CNS stimulation or depression. Early pharmacological studies on this compound in animals, including rats and dogs, did assess animal behavior, which would typically encompass measures of activity cij.gob.mx. While specific quantitative data on this compound's effects on rodent locomotor activity are not detailed in the provided abstracts, the inclusion of "Behavior, Animal / drug effects" as a MeSH term in a study on this compound indicates that such assessments were part of its pharmacological characterization cij.gob.mx. Other amphetamine-like substances, such as amphetamine and propylhexedrine, have been shown to increase locomotor activity in animal studies nih.govwho.int.

Other Behavioral Models for Central Nervous System Pathway Investigation

Beyond general locomotor activity, other behavioral models are employed to investigate the effects of compounds like this compound on specific central nervous system pathways and functions swinburne.edu.aunih.gov. These models can explore areas such as appetite regulation, anxiety, and sleep patterns, all of which are relevant to the known effects of sympathomimetic stimulants. Early pharmacological investigations into this compound in rats and dogs examined effects on appetite and sleep, indicating the use of behavioral endpoints related to these functions cij.gob.mx. While detailed methodologies of these specific behavioral tests as applied to this compound are not provided, the study of these parameters in animal models contributes to understanding the compound's influence on CNS pathways governing feeding behavior and sleep-wake cycles cij.gob.mx.

Comparative Pharmacology with Amphetamine Analogues for Research Specificity

This compound is recognized as a substituted amphetamine and an analogue of methamphetamine ecddrepository.orgwho.intmaps.orgnih.govswinburne.edu.aubenchchem.comdefense.govnih.gov. Specifically, it is described as the racemic N-furfuryl analogue of methamphetamine ecddrepository.orgwho.intmaps.org. This structural relationship is significant in understanding its pharmacological properties.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography plays a crucial role in isolating furfenorex (B78034) from matrix components and other related compounds, which is essential before detection and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and robust identification capabilities through electron ionization (EI) and the resulting mass fragmentation patterns. GC-MS procedures for amphetamines and their metabolites, including compounds like this compound, typically involve extraction and derivatization steps prior to analysis. jfda-online.comingentaconnect.com

GC-MS can be used for the identification of amphetamines and their derivatives in various specimens, such as urine. jfda-online.comingentaconnect.com Studies have demonstrated the application of GC-MS for the simultaneous separation and identification of a range of amphetamines, including this compound, often after derivatization. ingentaconnect.com

Improvements in GC-MS sensitivity have been achieved using techniques like positive ion chemical ionization (PICI) GC-MS/MS. capes.gov.brnih.gov This approach can provide more selective ion transitions compared to conventional GC-EI-MS/MS, leading to increased sensitivity. capes.gov.brnih.gov For stimulants, including this compound, a significant increase in sensitivity (by a factor of 500–1000) has been observed using GC-PICI-MS/MS with ammonia (B1221849) as the reagent gas. capes.gov.brnih.gov A GC-PICI-MS/MS method involving hydrolysis, extraction, and derivatization has been developed for the detection of exogenous doping substances in urine, and this method has shown improved sensitivity for this compound. capes.gov.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-(HR)-MSn) Applications

LC-MS techniques are particularly useful for the analysis of less volatile or thermally labile compounds, as well as for samples that require less extensive sample preparation compared to GC-MS. LC-MS/MS offers high sensitivity and specificity through the use of multiple reaction monitoring (MRM).

LC-MS/MS methods have been developed for the analysis of various drugs, including amphetamines and their metabolites, in biological fluids such as oral fluid and urine. researchgate.netmdpi.comrestek.comnih.gov These methods often involve minimal sample preparation, such as simple dilution or centrifugation, before direct injection into the LC-MS/MS system. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), provides accurate mass measurements and fragmentation data, enabling confident identification of compounds. scielo.brresearchgate.netnih.govacs.org UHPLC-HRMS methods have been developed for the screening of a wide range of drugs, including this compound, in matrices like dried blood spots and dried plasma spots for applications such as doping control. researchgate.netnih.govacs.org These methods offer high selectivity and can distinguish analytes from the sample matrix. researchgate.netnih.govacs.org The use of LC-Orbitrap-HRMS has also been reported for the determination of adulterants, including this compound, in food supplements. scielo.br This approach allows for specific identification based on precursor ion mass-to-charge ratios, mass accuracy, and fragmentation patterns. scielo.br

Ion mobility-high resolution mass spectrometry (IM-HRMS) is another advanced technique that can provide increased sensitivity and improved identification confidence by adding a separation dimension based on molecular shape and size. DIA-IMS (Data Independent Acquisition - Ion Mobility Separation) mode in HRMS has shown increased sensitivity for certain compounds, including this compound, compared to DIA alone in the analysis of urine samples. unil.ch

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

This compound, possessing a chiral center, can exist as enantiomers. The separation and analysis of enantiomers are important for understanding their individual pharmacological activities and metabolic fates. HPLC, particularly with chiral stationary phases (CSPs), is a key technique for enantiomeric separation. researchgate.netmdpi.comsigmaaldrich.comresearchgate.netresearchgate.net

Chiral HPLC methods have been developed for the enantiomeric separation of various amphetamine-type stimulants. researchgate.netsigmaaldrich.comresearchgate.netresearchgate.net These methods often utilize polysaccharide-based chiral stationary phases. researchgate.netmdpi.com The mobile phase composition, including the use of ionic additives, can be optimized to enhance chiral separation and improve analyte ionization for MS detection. sigmaaldrich.com

While not specifically detailing this compound enantiomeric separation, research on related amphetamines highlights the principles and approaches used in chiral HPLC for such analyses. researchgate.netsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net Techniques like using chiral stationary phases or derivatization with chiral reagents followed by separation on achiral phases are employed. sigmaaldrich.comresearchgate.netresearchgate.net Coupling chiral HPLC with detectors like UV or mass spectrometry allows for the detection and quantification of individual enantiomers. mdpi.comsigmaaldrich.comresearchgate.net

Sample Preparation and Derivatization Strategies for Analytical Research

Effective sample preparation is crucial for the accurate analysis of this compound in complex matrices by removing interfering substances and concentrating the analyte. Common sample preparation techniques used in chromatographic analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. wa.govresearchgate.netnih.govunito.it

For GC-MS analysis of amphetamines, including this compound, derivatization is often required to increase volatility, improve chromatographic behavior, and enhance detector response. jfda-online.comingentaconnect.comgcms.cz Various derivatization reagents and strategies are employed depending on the functional groups of the analyte and the specific analytical requirements. gcms.czresearchgate.net Examples of derivatization reactions for GC include alkylation, acylation, and silylation. researchgate.net Trifluoroacetyl (TFA) and trimethylsilyl (B98337) (TMS) derivatives have been reported for amphetamines analyzed by GC-MS. ingentaconnect.com Derivatization can also be used in conjunction with chiral analysis, where a chiral derivatizing agent is reacted with the enantiomers to form diastereomers, which can then be separated on an achiral column. researchgate.netresearchgate.net

For LC-MS-based methods, sample preparation can range from simple dilution or protein precipitation for biological fluids to more extensive extraction procedures like SPE for complex matrices. researchgate.netscielo.brwa.govresearchgate.netnih.govunito.it The choice of sample preparation strategy depends on the matrix, the concentration of the analyte, and the sensitivity of the analytical technique.

Spectroscopic and Other Advanced Characterization Techniques in Research Context

While chromatographic techniques coupled with mass spectrometry are the primary methods for the identification and quantification of this compound, other spectroscopic and advanced techniques can provide complementary structural information and aid in characterization.

Mass spectrometry itself provides valuable structural information through fragmentation patterns obtained during ionization. High-resolution mass spectrometry allows for the determination of elemental composition, further aiding in identification. scielo.brresearchgate.netnih.govacs.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed information about the chemical structure and functional groups of this compound. However, these techniques typically require a relatively pure sample and are often used during the synthesis and characterization of the reference standard rather than for routine analysis in complex matrices.

Ion mobility spectrometry (IMS), when coupled with mass spectrometry, provides an additional dimension of separation based on the collision cross-section of the ions, which is related to their size and shape. unil.ch This can be particularly useful for separating isomers or compounds with similar masses, improving the confidence of identification. unil.ch

While specific detailed research findings on the application of techniques like NMR or IR solely for this compound characterization in research contexts were not extensively detailed in the provided search results, their general utility in structural elucidation of organic compounds is well-established. The primary focus in the literature concerning this compound analysis in various samples heavily relies on the hyphenated chromatographic-mass spectrometric techniques discussed earlier.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Furfenorex in laboratory settings?

  • Begin with a systematic review of synthetic protocols in peer-reviewed journals, focusing on reaction conditions (e.g., catalysts, solvents) and yields .
  • Employ spectroscopic techniques (NMR, IR, mass spectrometry) to confirm structural integrity and purity .
  • Validate reproducibility by replicating synthesis in triplicate and comparing spectral data with literature benchmarks .

Q. How can researchers design experiments to investigate this compound's pharmacological mechanisms?

  • Use in vitro assays (e.g., receptor binding studies) to identify primary molecular targets .
  • Apply dose-response analyses to determine potency (EC₅₀) and efficacy (Emax) across cell lines .
  • Cross-reference findings with computational models (e.g., molecular docking) to predict binding affinities .

Q. What statistical approaches are recommended for resolving contradictions in this compound's preclinical efficacy data?

  • Conduct meta-analyses to aggregate data from multiple studies, adjusting for variables like dosage and model organisms .
  • Apply sensitivity analyses to identify outliers or confounding factors (e.g., batch variability in compound purity) .
  • Validate hypotheses through controlled replication studies with standardized protocols .

Q. How should researchers integrate existing literature into novel studies on this compound?

  • Perform systematic reviews using databases like PubMed/Scopus, filtering for studies with robust methodologies (e.g., blinded trials) .
  • Use citation management tools (e.g., Zotero) to track sources and identify knowledge gaps (e.g., understudied metabolic pathways) .
  • Critically appraise literature for biases (e.g., industry-funded studies) using tools like ROBIS .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound's long-term neurochemical effects?

  • Prioritize in vivo models (e.g., rodents) for behavioral and neuroimaging endpoints, ensuring compliance with ethical guidelines (e.g., 3Rs principles) .
  • Compare results with in vitro neuronal cultures to isolate direct vs. systemic effects .
  • Incorporate longitudinal designs with control groups to account for age-related physiological changes .

Q. How can researchers address discrepancies in this compound's metabolic stability across species?

  • Perform cross-species liver microsome assays to quantify metabolic rates and identify enzyme isoforms involved (e.g., CYP450) .
  • Use isotope-labeling (e.g., ¹⁴C-Furfenorex) to track metabolite formation via LC-MS .
  • Validate findings in humanized mouse models or primary hepatocyte co-cultures .

Q. What strategies ensure methodological rigor in this compound's dose-response studies?

  • Predefine inclusion/exclusion criteria for model organisms to minimize variability (e.g., weight, age) .
  • Apply nonlinear regression models to fit dose-response curves, reporting 95% confidence intervals .
  • Blind experimenters to treatment groups to mitigate observer bias .

Q. How can advanced imaging techniques elucidate this compound's blood-brain barrier permeability?

  • Utilize PET/MRI with radiolabeled this compound to quantify real-time brain uptake in vivo .
  • Compare permeability coefficients (LogP) with computational predictions (e.g., PAMPA assays) .
  • Correlate imaging data with behavioral outcomes to assess functional relevance .

Methodological Frameworks

  • For hypothesis formulation , apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
  • For experimental design , adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure variables .
  • For ethical compliance , document protocols for IRB review, emphasizing informed consent and data anonymization in human studies .

Data Reporting Standards

  • Include raw datasets, instrument parameters (e.g., HPLC gradients), and statistical codes in supplementary materials to ensure reproducibility .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.